1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Addition of the Fluoroethyl Group: The fluoroethyl group can be added through nucleophilic substitution reactions using fluoroethyl halides.
Formation of the Carboximidamide Group: This can be achieved by reacting the intermediate compound with cyanamide or a similar reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or anti-microbial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
- 1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
- 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-5-carboximidamide
Uniqueness
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluoroethyl group, for example, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4S/c11-2-3-15-9(10(12)13)5-8(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXSALMHYOCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=N)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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